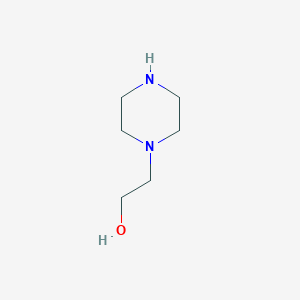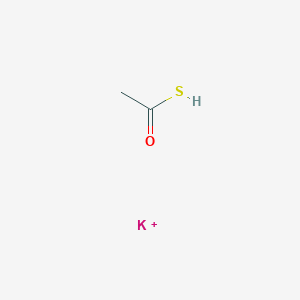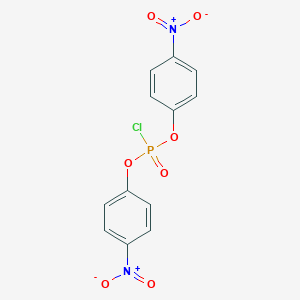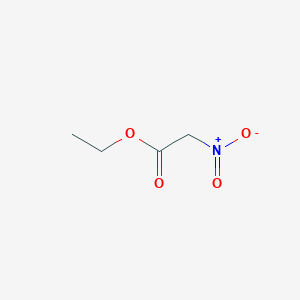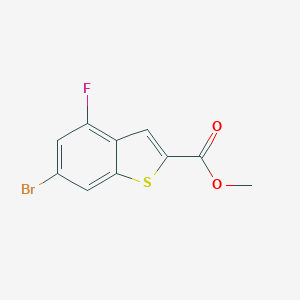
Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate
Vue d'ensemble
Description
Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate is a compound that is likely to be of interest due to its structural features, which include a benzothiophene ring system substituted with bromo, fluoro, and carboxylate functional groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, characterization, and properties are discussed, which can provide insights into the behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related benzothiophene derivatives is well-documented. For instance, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from its formyl precursor using Et3SiH/I2 as a reducing agent . Similarly, the synthesis of methyl 3-halo-1-benzothiophene-2-carboxylates involved an electrochemical reduction process in anhydrous dimethylformamide, following an ECE mechanism . These methods could potentially be adapted for the synthesis of methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives has been characterized using various techniques. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed a thiophene ring with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds . This suggests that the molecular structure of methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate would also exhibit specific bonding patterns and geometries that could be elucidated through similar analytical methods.
Chemical Reactions Analysis
The reactivity of benzothiophene derivatives can be inferred from the studies on their chemical reactions. For instance, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates showed that the primary radical anion splits into a halide anion and a neutral heterocyclic radical, which is then reduced and protonated to form methyl 1-benzothiophene-2-carboxylate . This indicates that the bromo and fluoro substituents on the benzothiophene ring of the target compound may undergo similar reductive transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be diverse. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . The FT-IR, molecular structure, and HOMO-LUMO analysis of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate provided insights into the vibrational wavenumbers, geometrical parameters, and electronic properties of the molecule . These studies suggest that methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate would also have distinct physical and chemical properties that could be characterized through similar analytical techniques.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate is a significant intermediate in the synthesis of complex organic compounds. The preparation of related compounds like 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the utility of such halogenated benzothiophenes in medicinal chemistry. The synthesis involves cross-coupling reactions and diazotization, highlighting the compound's role in creating pharmacologically active molecules (Qiu et al., 2009).
Supramolecular Chemistry
Benzothiophene derivatives are instrumental in supramolecular chemistry, where they serve as building blocks for self-assembling systems. Such systems are crucial for developing nanotechnology, polymer processing, and biomedical applications. The ability of benzene-1,3,5-tricarboxamide, a related compound, to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding demonstrates the potential of benzothiophene derivatives in creating organized, higher-order structures (Cantekin, de Greef, & Palmans, 2012).
Anticancer Research
In anticancer research, the structural modifications of benzothiophene derivatives have been explored to develop compounds with potent antimigration and antiproliferation activities. These activities are crucial for cancer therapy, where the goal is to inhibit cancer cell growth and prevent metastasis. Functional groups such as fluoro, methoxy, and bromo, when attached to benzothiophene derivatives, have shown effectiveness in various anticancer studies, underscoring the importance of these compounds in designing new anticancer drugs (Liew et al., 2020).
Environmental and Analytical Chemistry
Benzothiophene derivatives also find applications in environmental and analytical chemistry. For example, the detection and analysis of synthetic phenolic antioxidants (SPAs) in various environmental matrices point towards the importance of benzothiophene derivatives in monitoring environmental pollutants. These compounds, due to their stability and specific chemical properties, serve as markers or tracers for studying pollution sources and distribution patterns (Liu & Mabury, 2020).
Safety and Hazards
Orientations Futures
Thiophene and its substituted derivatives, including “Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate”, have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, making them a topic of interest for medicinal chemists .
Mécanisme D'action
Target of Action
Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate is a derivative of the thiophene compound . Thiophene-based analogs have been identified as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects . The specific interactions of Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate with its targets would need further investigation.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
The compound’s molecular weight is 271.130 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a thiophene derivative, it is expected to have a range of biological activities . .
Propriétés
IUPAC Name |
methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO2S/c1-14-10(13)9-4-6-7(12)2-5(11)3-8(6)15-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDUZMNLBMBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2S1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597327 | |
| Record name | Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |
CAS RN |
154650-60-9 | |
| Record name | Methyl 6-bromo-4-fluorobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154650-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




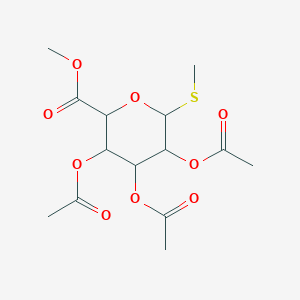
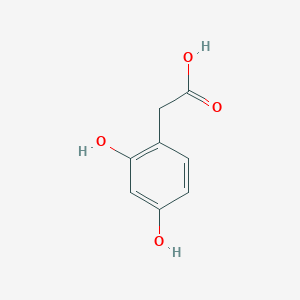
![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)

![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
